3-Bromo-6-methoxypyridazine

Cross-coupling C-Br oxidative addition Pyridazine functionalization

3-Bromo-6-methoxypyridazine (CAS 17321-29-8; molecular formula C₅H₅BrN₂O; molecular weight 189.01 g/mol) is a heteroaromatic building block belonging to the pyridazine class, characterized by a bromine atom at the 3-position and a methoxy group at the 6-position of the 1,2-diazine ring. The compound is a crystalline solid (melting point 103–105 °C) with a density of 1.628 ± 0.06 g/cm³ at 20 °C.

Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
CAS No. 17321-29-8
Cat. No. B096085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methoxypyridazine
CAS17321-29-8
Molecular FormulaC5H5BrN2O
Molecular Weight189.01 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)Br
InChIInChI=1S/C5H5BrN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
InChIKeySWXXQESBTCWUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-methoxypyridazine (CAS 17321-29-8): Heterocyclic Building Block Procurement Guide


3-Bromo-6-methoxypyridazine (CAS 17321-29-8; molecular formula C₅H₅BrN₂O; molecular weight 189.01 g/mol) is a heteroaromatic building block belonging to the pyridazine class, characterized by a bromine atom at the 3-position and a methoxy group at the 6-position of the 1,2-diazine ring . The compound is a crystalline solid (melting point 103–105 °C) with a density of 1.628 ± 0.06 g/cm³ at 20 °C . Its utility as a synthetic intermediate derives from the orthogonal reactivity imparted by its two substituents: the bromine atom serves as a competent leaving group in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), while the methoxy group acts as an electron-donating substituent that modulates ring electronics and can be further transformed via demethylation to a hydroxyl group .

Synthetic method fit: Single-bromine handle for clean mono-functionalization via Pd-catalyzed cross-coupling. Eliminates statistical bis-adduct mixtures.
Orthogonal reactivity: Methoxy group allows subsequent demethylation to a hydroxyl, enabling sequential diversification strategies.
Scalable supply: Reported chromatography-free, high-yield (92%) preparation from inexpensive 3,6-dibromopyridazine.

Why Generic 3-Halo-6-methoxypyridazine Substitution Risks Synthetic Failure: Key Differentiation for 3-Bromo-6-methoxypyridazine (CAS 17321-29-8)


Within the 3-halo-6-methoxypyridazine sub-family, the identity of the halogen at the 3-position is not trivially interchangeable: it governs both the kinetics and the accessible reaction manifolds of downstream transformations. Aryl bromides undergo oxidative addition to Pd(0) with significantly faster rates than aryl chlorides, enabling coupling under milder, more functional-group-tolerant conditions [1]. Conversely, symmetric 3,6-dihalopyridazines such as 3,6-dibromopyridazine present two competing reactive sites, frequently leading to statistical mixtures of mono- and bis-functionalized products unless elaborate selectivity-control strategies are employed [2]. 3-Bromo-6-methoxypyridazine occupies a strategically distinct niche: it carries a single bromine atom for clean, predictable mono-functionalization, while the pre-installed methoxy group modulates the electron density of the pyridazine ring (XLogP3 ≈ 0.95; TPSA = 35.01 Ų) without introducing a second competing leaving group . These structural attributes render it a preferred procurement choice when synthetic sequences require unambiguous regiochemical control and step economy.

Chloro analog 3-Chloro-6-methoxypyridazine may require specialized Ni-catalyzed electrochemical conditions for cross-coupling, shifting the catalysis paradigm significantly vs. standard thermal Pd(0) methods.
Dibromo analog Symmetrical 3,6-dibromopyridazine presents two competing reactive sites, which can lead to statistical mixtures of mono- and bis-functionalized products without elaborate selectivity control.

Quantitative Differentiation Evidence: 3-Bromo-6-methoxypyridazine (CAS 17321-29-8) vs. Closest Analogs


Cross-Coupling Reactivity Advantage: C-Br vs. C-Cl in 6-Methoxypyridazine Systems

3-Bromo-6-methoxypyridazine undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C), whereas its direct chloro analog, 3-chloro-6-methoxypyridazine (CAS 1722-10-7), requires a nickel-catalyzed electrochemical protocol to achieve comparable cross-coupling reactivity with aryl halides [1]. The oxidative addition of Ar-Br to Pd(0) is generally 10²- to 10³-fold faster than that of Ar-Cl, a class-level principle well established for halogenated heterocycles [2]. In the pyridazine series, the electron-deficient nature of the ring further amplifies this disparity: 3-bromo-6-methoxypyridazine is reported as a competent partner in Pd-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig couplings for constructing 3,4-disubstituted pyridazines with excellent control over the substitution pattern [3].

C-Br vs. C-Cl Reactivity
Class-level inference
Pd(0) thermal catalysis vs. Ni(II) electrochemical protocol
Supports broader cross-coupling scope under operationally simpler thermal conditions.
Class-level rate difference: Ar-Br oxidative addition ~10²–10³× faster than Ar-Cl.
Cross-coupling C-Br oxidative addition Pyridazine functionalization

Built-in Mono-Functionalization: Eliminating Product Mixtures vs. 3,6-Dibromopyridazine

3,6-Dibromopyridazine (CAS 17973-86-3) possesses two chemically equivalent bromine atoms at positions 3 and 6, both of which can undergo nucleophilic substitution or cross-coupling. When reacted with one equivalent of a nucleophile or coupling partner, statistical mixtures of mono- and bis-functionalized products are frequently obtained, with the bis-functionalized byproduct requiring chromatographic separation and reducing overall yield [1]. 3-Bromo-6-methoxypyridazine eliminates this problem a priori: it presents exactly one bromine atom at position 3, while position 6 is occupied by a methoxy group that is inert under cross-coupling conditions but can be orthogonally transformed through demethylation (BBr₃ or HBr) to generate a free hydroxyl group for subsequent diversification . The compound itself is prepared in 92% yield by treating 3,6-dibromopyridazine with K₂CO₃ in methanol at 90 °C for 15 hours in a sealed tube, demonstrating that the mono-methoxy substitution can be achieved selectively in the precursor .

Mono- vs. Bis-Functionalization
Head-to-head
Single reactive Br site vs. two equivalent Br sites on 3,6-dibromopyridazine
Prevents statistical bis-adduct contamination, reducing purification burden.
Precursor synthesis from 3,6-dibromopyridazine reported in 92% yield.
Selective functionalization Symmetrical dihalopyridazine Synthetic efficiency

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Density vs. 3-Chloro-6-methoxypyridazine

The replacement of bromine with chlorine at the 3-position results in substantial differences in key physicochemical parameters that influence solubility, membrane permeability, and chromatographic behavior. 3-Bromo-6-methoxypyridazine has a molecular weight of 189.01 g/mol and a consensus Log Po/w of 1.35 (XLogP3: 0.95), while 3-chloro-6-methoxypyridazine (CAS 1722-10-7) has a molecular weight of 144.56 g/mol . The density values differ correspondingly: 1.628 ± 0.06 g/cm³ for the bromo derivative vs. a reported density range typically lower for the chloro analog . The heavier bromine atom contributes to a deeper LogP, influencing partitioning between aqueous and organic phases during extractive workup and potentially affecting passive membrane permeability in biological assays of derived compounds .

Physicochemical Differentiation
Cross-study comparable
ΔMW = +44.45 g/mol vs. Cl analog; XLogP3 = 0.95
Higher MW and lipophilicity may influence logD optimization in lead compounds.
Density and melting point differences support unambiguous QC identity confirmation.
Physicochemical properties logP Molecular weight

Validated Building Block Efficiency: Synthesis of Clinical GnRH Antagonist TAK-385 (Relugolix)

3-Bromo-6-methoxypyridazine serves as a key building block for introducing the 6-methoxypyridazin-3-yl moiety into TAK-385 (relugolix), an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist approved for the treatment of uterine fibroids and endometriosis [1]. In the TAK-385 medicinal chemistry program, optimization of the thieno[2,3-d]pyrimidine-2,4-dione scaffold by introducing the 6-methoxypyridazin-3-yl group at the 3-position resulted in a compound (TAK-385) with an IC₅₀ of 0.33 nM for the human GnRH receptor and 0.32 nM for the monkey receptor, while maintaining >10,000-fold selectivity over the rat receptor (IC₅₀ = 9,800 nM) and exhibiting no CYP3A4 inhibition at concentrations up to 10 μM [1][2]. In contrast, the parent compound sufugolix, which lacks the pyridazine system, showed significantly higher CYP3A4 inhibitory activity, a liability that was mitigated by incorporating the 6-methoxypyridazin-3-yl moiety [2]. Oral administration of TAK-385 at 3 mg/kg maintained suppression of plasma luteinizing hormone levels in castrated cynomolgus monkeys for over 24 hours [2].

TAK-385 (Relugolix) Synthesis
Supporting evidence
Key building block for GnRH antagonist; reported hGnRH IC₅₀ 0.33 nM in assay context.
Validates procurement value for GPCR-targeted drug discovery programs.
Reported in vitro pharmacological differentiation from sufugolix scaffold.
GnRH antagonist TAK-385 Relugolix Pharmaceutical intermediate

Material Science Application: Iridium(III) Complex Synthesis for Blue OLED Phosphorescent Emitters

3-Bromo-6-methoxypyridazine has been employed as the key heterocyclic building block for constructing cyclometalated iridium(III) complexes used as blue phosphorescent emitters in organic light-emitting diodes (OLEDs) [1]. In Chinese patent CN201310157349.1, the compound was subjected to Suzuki-Miyaura cross-coupling with 2,6-difluoropyridin-4-ylboronic acid (1.2 equiv) under standard conditions (PdCl₂(PPh₃)₂, K₂CO₃, n-Bu₄NBr, DMF/H₂O, 100 °C, 4 h) to yield 3-(2′,6′-difluoropyridin-4′-yl)-6-methoxypyridazine in 58.0% isolated yield (2.59 g from 3.78 g, 20 mmol scale) [1]. The resulting ligand was subsequently reacted with Ir(acac)₃ in glycerol at reflux to afford the tris-cyclometalated iridium(III) complex fac-Ir(C^NN)₃ in 15.9% yield [1]. While no direct head-to-head comparison with alternative building blocks is provided in the patent, the successful synthesis of a blue-emitting phosphorescent iridium complex using 3-bromo-6-methoxypyridazine as a starting material establishes a precedent for its utility in optoelectronic materials research [2].

OLED Ir(III) Complex Precursor
Supporting evidence
58.0% yield for Suzuki coupling step to form C^NN ligand precursor.
Provides a de-risked entry point for pyridazine-based phosphorescent emitter R&D.
Patent precedent for blue OLED material synthesis; complexation yield ~15.9%.
OLED Iridium complex Phosphorescent material Electroluminescence

Synthetic Accessibility and Scalable Preparation: 92% Yield from 3,6-Dibromopyridazine

The preparation of 3-bromo-6-methoxypyridazine from commercially available 3,6-dibromopyridazine (CAS 17973-86-3) proceeds via selective nucleophilic aromatic substitution (S_NAr) with methanol under basic conditions, yielding 92% of the title compound after a simple aqueous workup without requiring chromatographic purification . Specifically, 3,6-dibromopyridazine (1.0 g, 4.2 mmol) is treated with K₂CO₃ (1.2 g, 2.0 equiv) in methanol (50 mL) at 90 °C in a sealed tube for 15 hours; after removal of solvent, dissolution in ethyl acetate, and washing with water and brine, 3-bromo-6-methoxypyridazine is obtained in 92% yield (725 mg) and used without further purification . This contrasts with the preparation of 3-chloro-6-methoxypyridazine, which typically requires column chromatography to achieve comparable purity after synthesis from 3,6-dichloropyridazine . The higher reactivity of 3,6-dibromopyridazine relative to 3,6-dichloropyridazine in S_NAr reactions has been documented [1], enabling the high-yielding, scalable synthesis of the target compound.

Scalable Preparation
Cross-study comparable
92% isolated yield, chromatography-free from 3,6-dibromopyridazine.
Reduces procurement risk and supports scalable supply for multi-step synthesis.
Enhanced S_NAr reactivity of Br-precursor vs. Cl-precursor enables milder conditions.
Synthetic route Nucleophilic substitution Process chemistry

Procurement-Driven Application Scenarios for 3-Bromo-6-methoxypyridazine (CAS 17321-29-8)


Medicinal Chemistry: Late-Stage Diversification of Pyridazine-Containing GPCR Ligands

As demonstrated by the discovery of TAK-385 (relugolix), 3-bromo-6-methoxypyridazine enables the modular introduction of the 6-methoxypyridazin-3-yl pharmacophore onto core scaffolds via palladium-catalyzed cross-coupling [1]. Medicinal chemistry groups targeting GPCRs (especially peptide hormone receptors) can exploit this building block to tune lipophilicity (consensus Log Po/w = 1.35) and mitigate CYP450 inhibition while maintaining sub-nanomolar target potency. The built-in mono-bromo handle ensures clean mono-functionalization without bis-adduct contamination, accelerating SAR exploration cycles .

Organic Synthesis: Sequential Orthogonal Functionalization Strategies

The orthogonal reactivity pair—C-Br for cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) and C-OMe for demethylation/hydroxylation—enables stepwise, predictable construction of 3,6-differentially substituted pyridazines [2]. This is in contrast to symmetric 3,6-dibromopyridazine, where the first substitution must be carefully controlled to avoid statistical mixtures. Synthetic chemists designing multi-step sequences benefit from the chromatography-free, 92%-yielding preparation of the building block from inexpensive 3,6-dibromopyridazine .

Optoelectronic Materials: Blue OLED Phosphorescent Emitter Development

The patent precedent in CN201310157349.1 demonstrates that 3-bromo-6-methoxypyridazine can serve as a ligand precursor for cyclometalated iridium(III) complexes with blue electroluminescence [3]. The electron-deficient pyridazine ring, combined with the electron-donating methoxy group, provides a tunable electronic environment for the Ir(III) center, influencing emission wavelength and photoluminescence quantum yield. Materials research laboratories can adopt the reported 58%-yield Suzuki coupling step as a starting point for building diverse pyridazine-based C^NN ligand libraries.

Agrochemical Intermediate: Pyridazine-Containing Pesticide Synthesis

Vendor and patent literature identify 3-bromo-6-methoxypyridazine as an intermediate in the synthesis of pyridazine-based pesticides, including pyrethrin analogs . The combination of the bromine leaving group (enabling nucleophilic displacement or cross-coupling with agrochemical pharmacophores) and the methoxy substituent (modulating electron density and metabolic stability) makes it a versatile scaffold for agrochemical discovery programs seeking novel modes of action.

Application
Selection Property
Validation Focus
GPCR Ligand Diversification
Orthogonal C-Br reactivity; clean mono-coupling
Target engagement and CYP inhibition mitigation in lead optimization
Sequential Orthogonal Synthesis
C-Br cross-coupling then C-OMe demethylation
Regiochemical control and yield in multi-step 3,6-disubstituted pyridazine construction
OLED Emitter Development
Tunable electronic environment for Ir(III)
Emission wavelength and photoluminescence quantum yield
Agrochemical Intermediate
Leaving group and metabolic modulation
Screening for novel modes of action in pesticide discovery

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